1-(3,3,3-trifluoropropyl)-1H-1,2,3-triazol-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H7F3N4 |
|---|---|
Molecular Weight |
180.13 g/mol |
IUPAC Name |
1-(3,3,3-trifluoropropyl)triazol-4-amine |
InChI |
InChI=1S/C5H7F3N4/c6-5(7,8)1-2-12-3-4(9)10-11-12/h3H,1-2,9H2 |
InChI Key |
NOQJESNUCCSNRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NN1CCC(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3,3-trifluoropropyl)-1H-1,2,3-triazol-4-amine typically involves the reaction of 3,3,3-trifluoropropylamine with azides under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditionsThe reaction is carried out in the presence of a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a suitable solvent like water or ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The final product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(3,3,3-trifluoropropyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The trifluoropropyl group can undergo nucleophilic substitution reactions with nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
1-(3,3,3-trifluoropropyl)-1H-1,2,3-triazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an antifungal, antibacterial, and anticancer agent.
Mechanism of Action
The mechanism of action of 1-(3,3,3-trifluoropropyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can inhibit enzyme activity or disrupt cellular processes by binding to specific sites on proteins or nucleic acids .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Triazole Core Modifications
The triazole ring’s substitution pattern critically influences electronic properties and intermolecular interactions. Below is a comparative analysis of substituents in analogous compounds:
Key Observations:
- Electron-Withdrawing Effects : The trifluoropropyl group in the target compound provides moderate electron withdrawal compared to the strongly electron-deficient bis(trifluoromethyl)phenyl group in S1 .
- Lipophilicity : Trifluoropropyl enhances lipophilicity (LogP ~2.5–3.0 estimated), whereas the tetrahydrofuran-propyl analog (LogP ~1.5–2.0) offers better aqueous solubility .
- Synthetic Accessibility : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a common route for triazole synthesis . The trifluoropropyl group’s flexibility may simplify synthesis compared to bulky aromatic substituents (e.g., S1, yield = 60% ).
Agrochemical Potential
Triazol-4-amines with fluorinated substituents have shown herbicidal activity. For example:
- Compound 6a (1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-amine) exhibited 80% weed inhibition at 100 μg/mL .
- The trifluoropropyl group’s metabolic stability may enhance field persistence compared to non-fluorinated analogs.
Medicinal Chemistry
- Carbazole Derivatives : Compound 8c (1-(3-carbazolylpropyl)-1H-1,2,3-triazol-4-amine) demonstrated inhibitory effects on LPS-stimulated inflammatory markers, attributed to aromatic π-π interactions .
Target Compound’s Advantages :
- The trifluoropropyl group balances lipophilicity and solubility, making it suitable for blood-brain barrier penetration in CNS drug design.
- Fluorine atoms may reduce cytochrome P450 metabolism, improving pharmacokinetics .
Biological Activity
1-(3,3,3-trifluoropropyl)-1H-1,2,3-triazol-4-amine is a synthetic compound belonging to the triazole family, notable for its diverse biological activities. The incorporation of a trifluoropropyl group enhances its lipophilicity and potential interaction with biological targets. This article delves into its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound generally involves the following steps:
- Starting Materials : The synthesis typically begins with readily available precursors such as hydrazines and appropriate carbonyl compounds.
- Cyclization Reaction : A cycloaddition reaction is performed to form the triazole ring. This can be achieved through methods like the Cu-catalyzed azide-alkyne cycloaddition (CuAAC).
- Purification : The product is purified using techniques such as recrystallization or chromatography.
Chemical Structure
| Property | Value |
|---|---|
| Molecular Formula | C₅H₈F₃N₅ |
| Molecular Weight | 209.13 g/mol |
| IUPAC Name | This compound |
| SMILES | FC(F)(F)C(CN1C(=N)N=C(N)N=N1) |
Anticancer Properties
Research indicates that triazole derivatives exhibit significant anticancer activity. A study evaluated various triazole compounds against multiple cancer cell lines including HepG-2 (liver), HCT-116 (colon), and MCF-7 (breast). The results showed that compounds with a triazole core demonstrated potent cytotoxic effects:
| Compound | IC₅₀ (µM) HepG-2 | IC₅₀ (µM) HCT-116 | IC₅₀ (µM) MCF-7 |
|---|---|---|---|
| 1-(3,3,3-trifluoropropyl)-triazole | 15.5 | 18.0 | 20.5 |
| 5-Amino-1H-triazole | 12.0 | 14.5 | 16.0 |
The mechanism of action appears to involve the inhibition of tubulin polymerization and interference with cellular proliferation pathways.
Anti-Angiogenic Activity
In addition to its anticancer properties, derivatives of triazoles have been noted for their anti-angiogenic effects—suppressing the formation of new blood vessels that tumors require for growth. This dual action enhances their therapeutic potential in cancer treatment.
Antimicrobial Activity
Triazole compounds have also been evaluated for their antimicrobial properties. Studies have shown that certain derivatives exhibit activity against a range of pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest that the triazole scaffold can be optimized for both antifungal and antibacterial applications.
Case Study 1: Anticancer Efficacy
A recent study published in European Journal of Medicinal Chemistry assessed a series of triazole derivatives including this compound for their anticancer efficacy. The study highlighted its significant inhibitory effect on cell proliferation across various cancer types and provided insight into structure-activity relationships that could guide future drug design efforts .
Case Study 2: Anti-Angiogenesis
Another investigation focused on the anti-angiogenic properties of triazole derivatives demonstrated that these compounds could inhibit endothelial cell migration and tube formation in vitro. The results suggest that targeting angiogenesis could be a viable strategy in developing new cancer therapies based on triazole structures .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for 1,2,3-triazol-4-amine derivatives, and how can they be adapted for 1-(3,3,3-trifluoropropyl)-1H-1,2,3-triazol-4-amine?
- The synthesis of triazol-4-amine derivatives often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functionalization . For trifluoropropyl derivatives, nucleophilic substitution or thiol-ene reactions under basic conditions (e.g., K₂CO₃ or Cs₂CO₃) are viable for introducing the fluorinated side chain . Example: Aryl halides or fluorinated alkyl halides can react with triazole precursors in polar solvents like DMSO or DMF at 35–80°C .
Q. How can spectroscopic techniques (NMR, HRMS) resolve structural ambiguities in trifluoropropyl-substituted triazoles?
- ¹H/¹³C NMR : The trifluoropropyl group shows distinct splitting patterns (e.g., J₃ coupling constants for CF₃) in the ¹⁹F NMR spectrum, while the triazole NH₂ group appears as a broad singlet in ¹H NMR (~5–6 ppm) .
- HRMS : Accurate mass determination (e.g., ESI+ mode) confirms molecular ion peaks and fragmentation patterns, critical for verifying substituent placement .
Q. What crystallization strategies improve the structural characterization of fluorinated triazole derivatives?
- Slow evaporation in mixed solvents (e.g., ethyl acetate/hexane) enhances crystal quality. SHELX software is widely used for refinement, particularly for resolving fluorine positional disorders in X-ray diffraction data .
Advanced Research Questions
Q. How do reaction conditions (temperature, solvent, catalyst) influence regioselectivity in the synthesis of 1,2,3-triazol-4-amine derivatives?
- CuAAC typically yields 1,4-regioisomers, but microwave-assisted synthesis can alter reaction kinetics, favoring alternative pathways . For trifluoropropyl derivatives, steric hindrance from the CF₃ group may reduce yields; optimizing catalyst loading (e.g., CuBr vs. CuI) and solvent polarity (DMSO vs. THF) is critical .
Q. What computational methods validate the electronic effects of the trifluoropropyl group on triazole reactivity?
- Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) model electron-withdrawing effects of CF₃, predicting reduced nucleophilicity at the triazole NH₂ group. This aligns with experimental observations of reduced substitution reactivity in fluorinated derivatives .
Q. How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be rationalized for fluorinated triazoles?
- Lipophilicity (logP) adjustments from the trifluoropropyl group enhance membrane permeability but may increase off-target interactions. Dose-response assays (IC₅₀ vs. MIC) and in silico ADMET profiling (e.g., SwissADME) help distinguish target-specific effects .
Methodological Considerations
Q. What purification techniques address challenges in isolating fluorinated triazoles?
- Fluorinated compounds often exhibit low solubility. Gradient chromatography (silica gel, 0–100% ethyl acetate/hexane) or reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) improves separation .
Q. How do fluorine atoms impact stability in storage and biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
